N-(4-chlorophenyl)-2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
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Overview
Description
N-(4-chlorophenyl)-2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a complex organic compound that features a combination of chlorophenyl and oxadiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves the reaction of 4-chloroaniline with 2-chlorobenzoyl chloride to form an intermediate, which is then reacted with thioacetic acid and 1,3,4-oxadiazole-2-thiol under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(4-chlorophenyl)-2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules and polymers.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
- N-(4-bromophenyl)-2-((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
- N-(4-fluorophenyl)-2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
Uniqueness
This compound is unique due to its specific combination of chlorophenyl and oxadiazole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H11Cl2N3O2S |
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Molecular Weight |
380.2 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C16H11Cl2N3O2S/c17-10-5-7-11(8-6-10)19-14(22)9-24-16-21-20-15(23-16)12-3-1-2-4-13(12)18/h1-8H,9H2,(H,19,22) |
InChI Key |
UGGUDDSDWCJMAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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